Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate
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Overview
Description
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a methoxy-substituted isonicotinate moiety. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate typically involves the reaction of 2-methoxyisonicotinic acid with pinacolborane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and drug design. The dioxaborolane ring enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is unique due to its specific substitution pattern and the presence of both a methoxy group and a boronic ester. This combination of functional groups imparts unique reactivity and stability, making it particularly useful in cross-coupling reactions and other synthetic applications .
Properties
Molecular Formula |
C14H20BNO5 |
---|---|
Molecular Weight |
293.13 g/mol |
IUPAC Name |
methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-7-9(12(17)19-6)8-11(16-10)18-5/h7-8H,1-6H3 |
InChI Key |
RMEMGMAFYFZXOB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)OC)C(=O)OC |
Origin of Product |
United States |
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